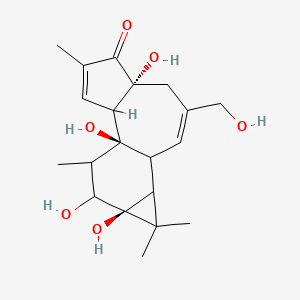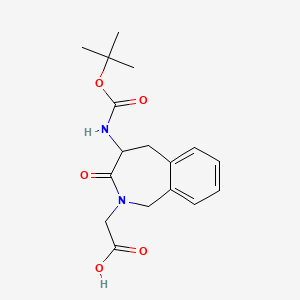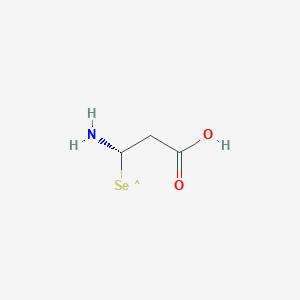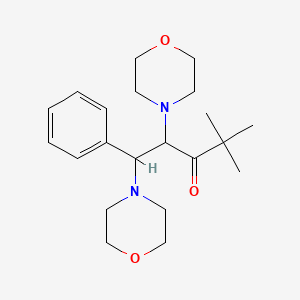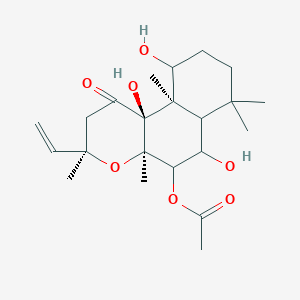
Coleonol;Colforsin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is renowned for its ability to activate the enzyme adenylate cyclase, which increases levels of cyclic AMP (cAMP) in cells . Coleonol has been extensively studied for its various pharmacological properties, including its potential therapeutic applications in treating conditions such as asthma, glaucoma, and heart disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Coleonol can be synthesized through a series of chemical reactions starting from geranylgeranyl pyrophosphate (GGPP). The key step in the chemical synthesis involves the photocyclization of a synthetic intermediate in the presence of oxygen and methylene blue, followed by a singlet oxygen Diels-Alder reaction .
Industrial Production Methods
Industrial production of Coleonol typically involves extraction from the roots of Coleus barbatus. The roots are harvested, dried, and then subjected to solvent extraction using organic solvents such as ethanol, chloroform, or DMSO. The extract is then purified through various chromatographic techniques to isolate Coleonol .
Análisis De Reacciones Químicas
Types of Reactions
Coleonol undergoes several types of chemical reactions, including:
Oxidation: Coleonol can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in Coleonol.
Substitution: Substitution reactions can introduce new functional groups into the Coleonol molecule.
Common Reagents and Conditions
Common reagents used in the chemical reactions of Coleonol include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include various Coleonol derivatives, which may have enhanced or modified biological activities. For example, derivatives such as colforsin daropate and NKH477 have been shown to be more potent at raising cAMP levels compared to Coleonol .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Coleonol exerts its effects by activating the enzyme adenylate cyclase, which increases intracellular levels of cAMP. cAMP acts as a second messenger, activating cAMP-sensitive pathways such as protein kinase A (PKA) and EPAC1. These pathways are involved in various physiological responses, including hormone regulation, cell communication, and feedback control of hormones .
Comparación Con Compuestos Similares
Coleonol is unique among labdane diterpenes due to its potent activation of adenylate cyclase. Similar compounds include:
Colforsin daropate: A derivative of Coleonol that is more potent at raising cAMP levels.
NKH477: Another derivative with enhanced cAMP-raising capabilities.
FSK88: A derivative with potential pharmaceutical utility against bronchoconstriction and heart failure.
These derivatives highlight the versatility and potential of Coleonol in various scientific and medical applications.
Propiedades
Fórmula molecular |
C22H34O7 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
[(3R,4aR,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate |
InChI |
InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13?,15?,16?,17?,19-,20-,21+,22-/m0/s1 |
Clave InChI |
OHCQJHSOBUTRHG-WXZLUXNRSA-N |
SMILES isomérico |
CC(=O)OC1C(C2[C@](C(CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O |
SMILES canónico |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B14798070.png)
![(1R,4S,5S,8R)-8-[(Z)-2-[2,4-bis(trifluoromethyl)phenyl]ethenyl]-4,8-dimethyl-6,7-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B14798078.png)
![[3-[(2-Hydroxybenzoyl)amino]-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl] hexanoate](/img/structure/B14798082.png)
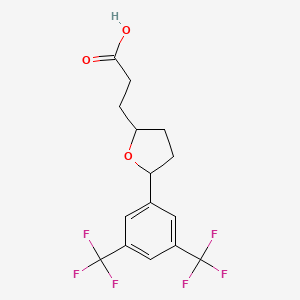
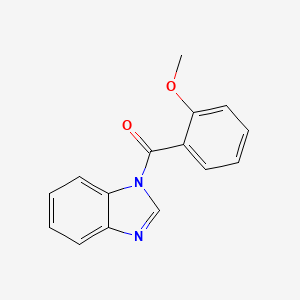
![(6-Chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetic acid methyl ester](/img/structure/B14798109.png)
![tert-butyl (2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14798113.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14798121.png)
![4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-(pyridin-3-ylmethylamino)diazinan-3-one;hydrochloride](/img/structure/B14798130.png)
![3-chloro-N'-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B14798135.png)
